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molecular formula C14H12ClNO4 B8554480 4-Chloro-2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}benzoic acid

4-Chloro-2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}benzoic acid

Cat. No. B8554480
M. Wt: 293.70 g/mol
InChI Key: NKKRNPNFBWBGIZ-UHFFFAOYSA-N
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Patent
US08053454B2

Procedure details

In a 2 mL vial, methyl 2-amino-4-chlorobenzoate (7.4 mg, 40 μmol) was dissolved into a mixture of 655 μL DCE and 120 μL DMA, followed by addition of DIPEA (600 μmol, 15 eq.). 2,5-Dimethylfuran-3-carboxylic acid (16.8 mg, 120 μmol, 3 eq.) and POCl3 (18.2 mg, 120 μmol, 3 eq.) were added. The reaction mixture was capped and stirred at room temperature overnight. Another 700 μL of DCE was added to the reaction mixture along with the following resin bound reagents: a resin bound diethylene triamine (PL-DETA, Polymer Labs, 297 μmol, 7.4 eq.) and a hydroxide ion exchange resin (PL-MP Hydroxide, Polymer Labs, 800 μmol, 20 eq.). The vial was recapped and shaken at room temperature overnight. The resin in the reaction mixture was filtered off, rinsed with 300 μL of MeOH and discarded. The combined filtrates were concentrated down in vacuo. The residue was re-dissolved into 1 mL of DMA and 280 μL of 1M aqueous NaOH. The solution was stirred at room temperature overnight. The desired product was isolated directly from this solution via reverse phase C18 preparative HPLC (water/acetonitrile w/0.1% formic acid, 30%-100% eluant gradient) to yield the final product (2.3 mg, 95% purity). MS (EI) for C14H12ClNO4: 294 (M+H).
Name
Quantity
700 μL
Type
solvent
Reaction Step One
Quantity
7.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
655 μL
Type
solvent
Reaction Step Two
Name
Quantity
120 μL
Type
solvent
Reaction Step Two
Name
Quantity
600 μmol
Type
reactant
Reaction Step Three
Quantity
16.8 mg
Type
reactant
Reaction Step Four
Name
Quantity
18.2 mg
Type
reactant
Reaction Step Four
Quantity
297 μmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
hydroxide ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].CCN(C(C)C)C(C)C.[CH3:22][C:23]1[O:24][C:25]([CH3:31])=[CH:26][C:27]=1[C:28](O)=[O:29].O=P(Cl)(Cl)Cl.NCCNCCN.CCN(C(C1C=CC=C(C)C=1)=O)CC.[OH-]>ClCCCl.CC(N(C)C)=O>[Cl:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:1][C:28]([C:27]2[CH:26]=[C:25]([CH3:31])[O:24][C:23]=2[CH3:22])=[O:29])[CH:11]=1

Inputs

Step One
Name
Quantity
700 μL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7.4 mg
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Cl
Name
Quantity
655 μL
Type
solvent
Smiles
ClCCCl
Name
Quantity
120 μL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
600 μmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
16.8 mg
Type
reactant
Smiles
CC=1OC(=CC1C(=O)O)C
Name
Quantity
18.2 mg
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
297 μmol
Type
reactant
Smiles
NCCNCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C(=O)C1=CC(=CC=C1)C
Step Seven
Name
hydroxide ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was capped
STIRRING
Type
STIRRING
Details
shaken at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resin in the reaction mixture was filtered off
WASH
Type
WASH
Details
rinsed with 300 μL of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated down in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved into 1 mL of DMA and 280 μL of 1M aqueous NaOH
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)NC(=O)C1=C(OC(=C1)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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